N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine
Overview
Description
Preparation Methods
The synthesis of N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine typically involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst. One efficient method involves the use of Amberlyst-15 as a catalyst in ethanol at room temperature . The reaction proceeds with high chemoselectivity, avoiding side reactions such as the formation of isocyanates, ureas, and oxazolidinones .
Chemical Reactions Analysis
N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine groups can be replaced by other nucleophiles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions:
Common reagents used in these reactions include acids for deprotection and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine is widely used in scientific research, particularly in:
Proteomics Research: It is used as a reagent for the protection of amines in peptide synthesis.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, where protection and deprotection of amines are crucial steps.
Medicinal Chemistry: It is used in the development of pharmaceuticals, where protecting groups are essential for the selective modification of functional groups.
Mechanism of Action
The primary mechanism of action of N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine involves the protection of amine groups. The Boc groups provide steric hindrance, preventing unwanted reactions at the amine sites. The protected amine can then be selectively deprotected under acidic conditions to yield the free amine . This selective protection and deprotection are crucial in multistep organic synthesis and peptide synthesis .
Comparison with Similar Compounds
N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine is similar to other Boc-protected amines, such as:
- N-tert-butoxycarbonyl-1,3-diaminopropane
- N-tert-butoxycarbonyl-1,4-diaminobutane
These compounds share the Boc-protection feature, but differ in the structure of the amine backbone. This compound is unique due to its aromatic benzene ring, which imparts different chemical properties compared to aliphatic Boc-protected amines .
Properties
IUPAC Name |
tert-butyl N-(3-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-8-11(17)10-12/h7-10H,17H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLPWCLUVPDFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1)N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592149 | |
Record name | Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-89-0 | |
Record name | Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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